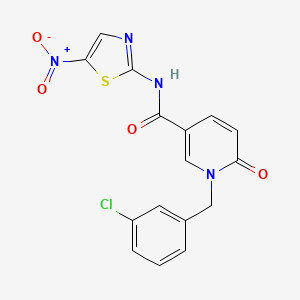

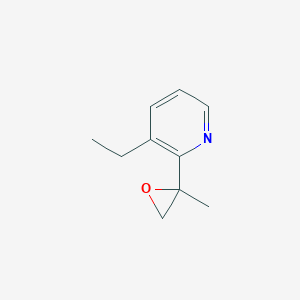

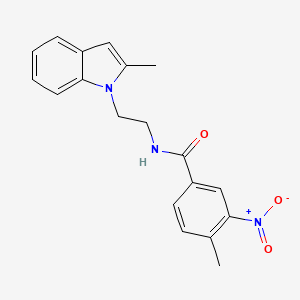

1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK, which plays a key role in the development and progression of cancer.

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives are synthesized through various chemical reactions, including microwave-assisted synthesis, S-arylation, and multi-component reactions. These methods aim to introduce specific functional groups or structural motifs that confer desirable physical, chemical, or biological properties. For example, the synthesis of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate was efficiently achieved in an iodine-catalyzed five-component reaction, providing insights into the compound's structure through various spectro-analytical techniques and X-ray diffraction analysis (Khan et al., 2022).

Biological Activities

Antimicrobial and Antifungal Activities : Some derivatives have shown promising antimicrobial and antifungal activities against various microorganisms, including bacteria and fungi. These activities are likely due to the presence of specific substituents that interact with microbial targets, disrupting their normal functions (Haranath et al., 2007).

Antitumor and Antiproliferative Activities : The compound's derivatives have been evaluated for their potential antitumor activities, with some showing significant inhibitory effects on tumor cell growth. This suggests a potential application in cancer therapy, particularly as dual inhibitors of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Neuroprotective Activities : Derivatives have also been studied for their neuroprotective effects, including potential roles as inhibitors of monoamine oxidase A and B. This suggests possible therapeutic applications in treating neurological disorders by modulating neurotransmitter levels in the brain (Khan et al., 2022).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4OS/c1-22-7-9-23(10-8-22)17(14-6-11-25-13-14)12-20-18(24)21-16-4-2-15(19)3-5-16/h2-6,11,13,17H,7-10,12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHUBHZPUWTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

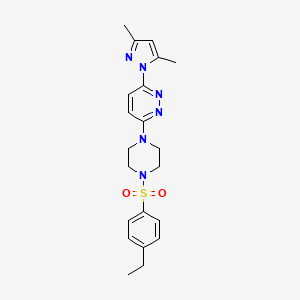

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

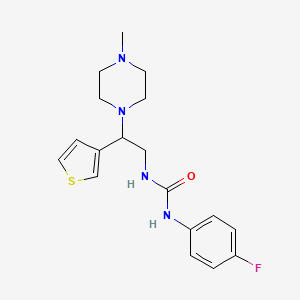

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)

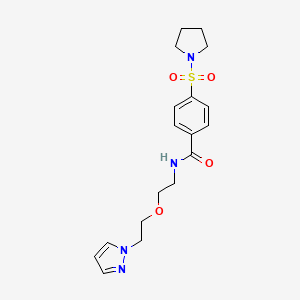

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)